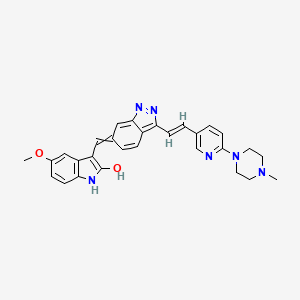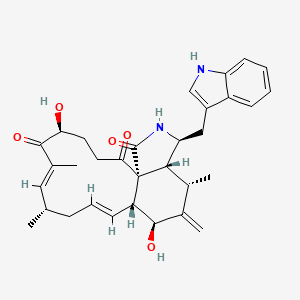
Elamipretide Triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elamipretide Triacetate is a mitochondrially-targeted tetrapeptide known for its potential therapeutic effects on mitochondrial dysfunction. It is a derivative of Elamipretide, which has shown promise in treating conditions related to mitochondrial dysfunction, such as heart failure and Barth syndrome .
Preparation Methods
The synthesis of Elamipretide Triacetate involves the formation of a tetrapeptide chain. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Reaction conditions: The synthesis is carried out under controlled conditions, including specific pH, temperature, and solvent systems to ensure the correct formation of peptide bonds.
Industrial production: Large-scale production may involve automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity.
Chemical Reactions Analysis
Elamipretide Triacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may affect its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different functional groups, potentially altering its properties.
Common reagents and conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and pH levels.
Major products: The primary products of these reactions are modified forms of this compound, which may have different biological activities.
Scientific Research Applications
Elamipretide Triacetate has a wide range of scientific research applications:
Chemistry: It is used to study mitochondrial-targeted therapies and the effects of peptides on cellular bioenergetics.
Biology: Research focuses on its role in maintaining mitochondrial function and preventing oxidative stress-induced damage.
Medicine: Clinical trials have explored its potential in treating heart failure, Barth syndrome, and other mitochondrial-related diseases
Industry: It is used in the development of new therapeutic agents targeting mitochondrial dysfunction.
Mechanism of Action
Elamipretide Triacetate exerts its effects by targeting and stabilizing the cardiolipin-cytochrome c supercomplex within mitochondria. This interaction helps maintain mitochondrial bioenergetics and prevents the formation of reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets include cardiolipin and cytochrome c, which are crucial for mitochondrial function .
Comparison with Similar Compounds
Elamipretide Triacetate is unique compared to other similar compounds due to its specific targeting of mitochondrial cardiolipin. Similar compounds include:
SS-31: Another mitochondrially-targeted peptide with similar properties.
MTP-131: A variant of Elamipretide with slight modifications.
Bendavia: Another name for Elamipretide, used in different contexts
This compound stands out due to its specific mechanism of action and its potential therapeutic applications in mitochondrial dysfunction-related diseases.
Properties
Molecular Formula |
C38H61N9O11 |
|---|---|
Molecular Weight |
819.9 g/mol |
IUPAC Name |
acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide |
InChI |
InChI=1S/C32H49N9O5.3C2H4O2/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21;3*1-2(3)4/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38);3*1H3,(H,3,4)/t24-,25+,26+,27+;;;/m1.../s1 |
InChI Key |
ZTOJICBVNLHTEQ-QTSNMJAOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O.CC(=O)O.CC(=O)O.CC(=O)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)


![[(1S,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B10825331.png)
![(1S,2R,3R,4S,6S,8S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825333.png)

![Oxido sulfite;5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene](/img/structure/B10825377.png)

![(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B10825380.png)
![(1S,5S,7Z,9S,11Z,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione](/img/structure/B10825383.png)
